molecular formula C9H9N3O2S B7740198 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one

2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B7740198
M. Wt: 223.25 g/mol
InChI Key: VZVMRUIJNAMBDN-UHFFFAOYSA-N
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Description

2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that features a thiazole ring fused with a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-3,6-dimethyl-thiazole with hydrazine derivatives, followed by cyclization to form the triazine ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazine rings .

Scientific Research Applications

2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its fused ring system, which combines the properties of both thiazole and triazine rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-acetyl-3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-4-8(14)10-9-12(11-4)5(2)7(15-9)6(3)13/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVMRUIJNAMBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=O)C(=NN12)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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